5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

Description

Structural Classification and Heterocyclic System Characteristics

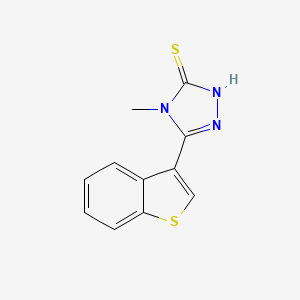

5-(1-Benzothien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol represents a complex heterocyclic system incorporating both benzothiophene and 1,2,4-triazole-3-thiol structural elements. The compound possesses a molecular formula of C₁₁H₉N₃S₂ with a molecular weight of 247.34 grams per mole, establishing it within the broader classification of nitrogen-sulfur containing heterocycles. The structural architecture features a benzothiophene ring system at the 5-position of the triazole core, with a methyl substituent at the 4-position and a thiol functional group at the 3-position of the triazole ring.

The heterocyclic classification places this compound within the azole family, specifically the 1,2,4-triazole subclass, which constitutes one of the most significant nitrogen-containing scaffolds in medicinal chemistry. The 1,2,4-triazole ring system exhibits exceptional stability and resistance to metabolic cleavage, attributed to its aromatic character and the electronic distribution among the three nitrogen atoms. This stability profile contributes to the compound's potential as a pharmaceutical scaffold, as triazole derivatives demonstrate enhanced bioavailability and prolonged biological activity compared to their non-heterocyclic counterparts.

The benzothiophene moiety within the structure contributes additional complexity and biological relevance to the overall molecular architecture. Benzothiophene represents a fused benzene-thiophene system where the thiophene ring provides unique electronic properties and spatial orientation that influence molecular interactions with biological targets. The fusion of benzothiophene with the triazole system creates a rigid, planar structure that enhances binding affinity through π-π stacking interactions and optimized geometric complementarity with receptor sites.

The thiol functional group at the 3-position of the triazole ring introduces significant chemical reactivity and tautomeric possibilities. Research indicates that triazole-3-thiol compounds exist predominantly in the thione tautomeric form rather than the thiol form, as confirmed through spectroscopic analysis showing characteristic carbon-sulfur stretching vibrations at 1269 cm⁻¹. This tautomeric preference influences the compound's chemical behavior and biological interactions, as the thione form provides different hydrogen bonding patterns and electronic properties compared to the thiol tautomer.

| Structural Component | Chemical Formula | Key Characteristics |

|---|---|---|

| Complete Molecule | C₁₁H₉N₃S₂ | Molecular weight: 247.34 g/mol |

| Benzothiophene Core | C₈H₆S | Fused aromatic system, planar geometry |

| 1,2,4-Triazole Ring | C₂H₃N₃ | Three nitrogen atoms, aromatic stability |

| Methyl Substituent | CH₃ | 4-position substitution |

| Thiol/Thione Group | SH/=S | Tautomeric equilibrium, predominantly thione |

Historical Context of Triazole-Thiol Derivatives in Medicinal Chemistry

The development of triazole-thiol derivatives in medicinal chemistry traces its origins to the broader exploration of azole compounds that began in the mid-20th century. The name triazole was first coined by Bladin in 1885 to describe the five-membered heterocyclic ring system containing three nitrogen atoms. However, the medicinal significance of triazole derivatives became apparent with the discovery of antifungal activities in azole compounds in 1944, which led to the subsequent development of clinically important antifungal agents including fluconazole, itraconazole, voriconazole, and posaconazole.

The specific subset of triazole-thiol derivatives emerged as researchers recognized the enhanced biological activity conferred by sulfur-containing substituents on the triazole core. Historical investigations revealed that triazole heterocycles incorporating sulfur in the form of mercapto- and thione-substitution exhibited significantly greater potency compared to their parent derivatives. This observation prompted systematic exploration of various triazole-thiol architectures throughout the latter half of the 20th century and into the contemporary era.

Research documentation demonstrates that 1,2,4-triazole derivatives possess broad spectrum therapeutic potential, including antibacterial, antifungal, anti-inflammatory, anticonvulsant, antiviral, antituberculosis, antioxidant, anticancer, and antitumor activities. The incorporation of thiol or thione functionality has consistently enhanced these biological properties, leading to the development of numerous pharmaceutical candidates based on triazole-thiol scaffolds. Contemporary medicinal chemistry research has established that the thiol functional group contributes to enhanced metal coordination, improved cellular uptake, and modified pharmacokinetic profiles.

The evolution of triazole-thiol derivatives has been particularly influenced by structure-activity relationship studies that revealed the importance of substitution patterns and tautomeric preferences. Historical spectroscopic investigations confirmed that these compounds predominantly exist in the thione tautomeric form, which provides distinct advantages in terms of hydrogen bonding capacity and receptor interactions compared to the corresponding thiol tautomers. This fundamental understanding has guided synthetic strategies and molecular design approaches in contemporary pharmaceutical research.

| Time Period | Key Development | Impact on Field |

|---|---|---|

| 1885 | Triazole nomenclature established by Bladin | Foundation of triazole chemistry |

| 1944 | Discovery of azole antifungal activity | Clinical validation of triazole therapeutic potential |

| 1960s-1980s | Systematic exploration of triazole-thiol derivatives | Enhanced biological activity profiles identified |

| 1990s-2000s | Structure-activity relationship elucidation | Rational design principles established |

| 2000s-Present | Advanced synthetic methodologies and hybrid designs | Expanded therapeutic applications |

Significance of Benzothiophene-Triazole Hybrid Architectures

The combination of benzothiophene and triazole structural elements represents a sophisticated approach to pharmaceutical design that capitalizes on the complementary properties of both heterocyclic systems. Benzothiophene-triazole hybrid architectures have demonstrated exceptional promise in medicinal chemistry applications, with recent research revealing their potential as potent enzyme inhibitors and anticancer agents. The strategic fusion of these two pharmacologically active scaffolds creates molecules with enhanced binding affinity, improved selectivity, and expanded therapeutic utility compared to either system alone.

Contemporary research has established that benzothiophene-triazole hybrids exhibit remarkable versatility as enzyme inhibitors, particularly targeting kinases and other therapeutically relevant proteins. The triazolo[3,4-b]benzothiazole scaffold has emerged as a new inhibitor framework that competes with nicotinamide in the binding pockets of human poly- and mono-adenosine diphosphate-ribosylating enzymes. These compounds demonstrate nanomolar potency against specific targets, with the most potent derivatives achieving IC₅₀ values as low as 7.8 nanomolar against particular enzyme targets.

The significance of benzothiophene-triazole hybrid architectures extends to their favorable pharmacological properties, including excellent cellular penetration and engagement with target proteins. Research indicates that these compounds possess minimal inherent cell toxicity while maintaining the ability to enter cells and interact effectively with their intended molecular targets. Additionally, comprehensive absorption, distribution, metabolism, and excretion studies demonstrate that these hybrids exhibit good solubility in the 50-150 micromolar range, exceptional stability in polar solvents and human plasma, and resistance to first-pass metabolism by human microsomal enzymes.

The structural versatility of benzothiophene-triazole hybrids allows for precise modulation of biological activity through strategic substitution patterns. Recent investigations have demonstrated that substitution at specific positions can dramatically alter activity profiles, with certain derivatives showing potent cytotoxic effects against cancer cell lines including A549, T47-D, and HCT-116 cells. The most promising compounds in this class have achieved IC₅₀ values of 13, 17, and 19 micromolar against breast cancer cell lines, while maintaining safety margins exceeding 500 micromolar against normal cell lines.

The mechanistic basis for the enhanced activity of benzothiophene-triazole hybrids involves their ability to engage in multiple types of molecular interactions simultaneously. The benzothiophene component provides a rigid, planar aromatic system that facilitates π-π stacking interactions and hydrophobic contacts, while the triazole moiety contributes hydrogen bonding capacity and metal coordination potential. This dual functionality enables these hybrid compounds to achieve optimal binding geometries with diverse biological targets, explaining their broad therapeutic applicability and high potency profiles.

| Hybrid Component | Contribution to Activity | Therapeutic Applications |

|---|---|---|

| Benzothiophene Core | π-π stacking, hydrophobic interactions, structural rigidity | Kinase inhibition, anticancer activity |

| Triazole Ring | Hydrogen bonding, metal coordination, metabolic stability | Enzyme inhibition, antimicrobial activity |

| Combined Architecture | Enhanced binding affinity, improved selectivity | Multi-target therapeutic applications |

| Substitution Flexibility | Tunable activity profiles, optimized pharmacokinetics | Personalized therapeutic design |

Properties

IUPAC Name |

3-(1-benzothiophen-3-yl)-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3S2/c1-14-10(12-13-11(14)15)8-6-16-9-5-3-2-4-7(8)9/h2-6H,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYAGAYJNXSBVSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CSC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395606 | |

| Record name | 5-(1-Benzothiophen-3-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588687-45-0 | |

| Record name | 5-(1-Benzothiophen-3-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route

The synthesis typically starts from 1-benzothiophene-3-carboxylic acid, which is converted into the corresponding hydrazide by reaction with hydrazine hydrate. This hydrazide intermediate is then subjected to cyclization with methyl isothiocyanate (or other alkyl isothiocyanates depending on the desired substitution at the 4-position of the triazole) to yield the target 5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol (or its analogs).

- Hydrazide formation: 1-benzothiophene-3-carboxylic acid + hydrazine hydrate → benzothiophene-3-carbohydrazide.

- Cyclization: Hydrazide + methyl isothiocyanate → this compound.

This method leverages the nucleophilic attack of the hydrazide nitrogen on the isothiocyanate carbon, followed by intramolecular cyclization and tautomerization to form the triazole-thiol ring system.

Thiourea-Based Cyclization Approach

An alternative and more versatile approach involves the synthesis of 1,3-disubstituted thioureas, which serve as precursors for the triazole ring formation. The thioureas are prepared by reacting amines with isothiocyanates, generating intermediates that can be transformed into triazoles via thiophile-promoted cyclization.

- Thiourea formation: Amine + isothiocyanate → 1,3-disubstituted thiourea.

- Cyclization: Thiourea + formic hydrazide + thiophile (e.g., mercury(II) acetate) → 1,2,4-triazole derivative.

This method was studied extensively by Katritzky and coworkers and others, showing that the choice of thiophile and reaction conditions critically influences the yield and regioselectivity of the triazole formation.

Thiophile-Promoted Cyclization: Reaction Conditions and Optimization

The cyclization of thioureas to 1,2,4-triazoles is promoted by thiophiles that facilitate desulfurization and ring closure. Mercury(II) acetate (Hg(OAc)₂) has been identified as the most effective thiophile in this context, providing superior yields compared to other mercury salts and reagents such as the Mukaiyama reagent.

| Thiophile | Yield (%) |

|---|---|

| Hg(OAc)₂ | 75 |

| Hg(OCOCF₃)₂ | 10 |

| HgCl₂ | 6 |

| HgBr₂ | 11 |

| HgI₂ | 6 |

| HgSO₄ | 22 |

| Mukaiyama reagent | 25 |

Table 1: Effect of various thiophiles on the yield of 1,2,4-triazole formation from 1,3-diphenylthiourea.

The reaction proceeds efficiently at room temperature, with optimal incubation times around 2 hours. Increasing the equivalents of formylhydrazide to 2.5 improves the isolated product yield up to 91%.

Influence of Substituents on Thiourea Precursors

The electronic and steric nature of substituents on the thiourea nitrogen atoms significantly affects the reaction outcome:

- Electron-donating substituents on aromatic rings favor higher yields of triazole products.

- Electron-withdrawing groups tend to lower yields and promote side reactions, such as the formation of high molecular weight by-products.

- Alkyl substituents (e.g., tert-butyl, cyclohexyl, n-propyl) on thioureas often lead to urea by-products instead of triazoles due to competing acetate reactions.

| R¹ Substituent | R² Substituent | Product Type | Yield (%) or Outcome |

|---|---|---|---|

| 4-Methoxyphenyl | H | Triazole | 89 |

| 4-Chlorophenyl | H | Triazole | 74 |

| 3,5-Di(trifluoromethyl)phenyl | H | Triazole | 36 |

| tert-Butyl | H | Urea | - |

| Cyclohexyl | H | Urea | - |

| n-Propyl | H | Urea | - |

| Phenyl | Methyl | Triazole | 68 |

| Phenyl | Phenyl | Triazole | 12 |

Table 2: Effect of substituents on thiourea ring closure to 1,2,4-triazoles or ureas.

Mechanistic Insights

The reaction mechanism involves:

- Initial desulfurization of the thiourea to form a carbodiimide intermediate.

- Addition of formylhydrazide to the carbodiimide, producing an acyl hydrazide adduct.

- Intramolecular cyclization and dehydration under acidic conditions to yield the 1,2,4-triazole ring.

Regioselectivity is influenced by the substituents on the thiourea and the nature of the acyl hydrazide, with steric and electronic factors determining the direction of ring closure and the formation of isomeric products.

Industrial and Scale-Up Considerations

For industrial production, the synthetic routes are adapted to larger scale with process optimizations such as:

- Use of continuous flow reactors for better control of reaction parameters.

- Optimization of reagent stoichiometry and reaction times to maximize yield and purity.

- Implementation of efficient purification protocols to isolate the target compound with high purity.

Such methods ensure reproducibility and cost-effectiveness in manufacturing this compound or its analogs.

Summary Table: Preparation Methods Overview

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Hydrazide formation | 1-benzothiophene-3-carboxylic acid + hydrazine hydrate | Benzothiophene-3-carbohydrazide | Mild conditions, high yield |

| Cyclization with isothiocyanate | Hydrazide + methyl isothiocyanate | Target triazole-thiol compound | Controlled temperature, solvent-dependent |

| Thiourea synthesis | Amine + isothiocyanate | 1,3-disubstituted thiourea | Solvents: dichloromethane or acetonitrile |

| Thiophile-promoted cyclization | Thiourea + formylhydrazide + Hg(OAc)₂ | 1,2,4-triazole derivative | Room temperature, ~2h incubation |

| Alternative thiophiles | Various mercury salts, Mukaiyama reagent | Variable yields | Hg(OAc)₂ preferred |

Chemical Reactions Analysis

Types of Reactions

5-(1-Benzothien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding thiolates.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Thiolates.

Substitution: Alkylated or acylated triazole derivatives.

Scientific Research Applications

Basic Information

- IUPAC Name: 5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

- Molecular Formula: C₁₁H₉N₃S₂

- Molecular Weight: 247.34 g/mol

- CAS Number: 588687-45-0

Structural Features

The compound's structure features a benzothienyl group attached to a triazole ring, which contributes to its biological activity and interaction with various biological systems.

Agricultural Applications

This compound has been investigated for its potential use as a fungicide. Its mechanism of action involves the inhibition of fungal growth by disrupting cellular processes.

Case Study:

In a study conducted on various fungal pathogens affecting crops, the compound demonstrated significant antifungal activity against species such as Fusarium and Rhizoctonia. The results indicated a reduction in spore germination and mycelial growth at low concentrations, suggesting its potential as an effective agricultural fungicide .

Pharmaceutical Applications

The compound exhibits promising pharmacological properties, particularly as an anti-inflammatory and antimicrobial agent. Its ability to modulate specific biochemical pathways makes it a candidate for drug development.

Case Study:

Research published in a peer-reviewed journal highlighted the compound's efficacy in reducing inflammation in animal models of arthritis. The study demonstrated that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines and improved clinical scores in treated animals compared to controls .

The compound is also utilized in biochemical studies as a tool for probing various biological pathways due to its ability to interact with specific enzymes or receptors.

Case Study:

In vitro studies have shown that the compound can inhibit specific enzymes involved in metabolic pathways related to cancer proliferation. This inhibition was linked to reduced cell viability in cancer cell lines, indicating its potential role as an anticancer agent .

Mechanism of Action

The mechanism of action of 5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the inflammatory response, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of 1,2,4-triazole-3-thiol derivatives are heavily influenced by substituents at positions 4 and 5. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Selected Triazole-3-thiol Derivatives

Key Observations :

- Benzothiophene vs. In contrast, the benzothiophene moiety in the target compound offers aromatic π-stacking interactions, which may enhance binding to enzyme active sites (e.g., cytochrome P450 or kinases) .

- Chlorophenyl vs. Benzothiophene : Yucasin’s 4-chlorophenyl group () enables specific inhibition of YUCCA enzymes in plants. Replacing this with benzothiophene could alter target selectivity due to differences in steric bulk and electronic effects .

- Antimicrobial Activity : Alkyl chains (e.g., decylthio in ) improve membrane disruption in microbes, whereas the benzothiophene group may leverage hydrophobic interactions with fungal ergosterol or bacterial cell walls .

Antifungal and Antimicrobial Effects

- The target compound’s benzothiophene group may mimic sterol structures in fungal membranes, similar to azole antifungals. Comparatively, the morpholine-decylthio derivative () showed efficacy against Candida spp., likely due to its long alkyl chain disrupting lipid bilayers .

- Pyridinyl-methyl substituents () enhance antibacterial activity against Gram-positive bacteria, suggesting that electron-deficient aromatic groups improve target binding .

Enzyme Inhibition

- Yucasin () inhibits flavin-containing monooxygenases (FMOs) via its chlorophenyl group, while the benzothiophene analog could interact with heme iron in cytochrome P450 enzymes due to sulfur’s lone pairs .

- Anticoccidial triazole-thiols () inhibit α-glucosidase, implying that the thiol group is critical for enzyme active-site binding. The benzothiophene substituent may further modulate this activity through hydrophobic interactions .

Antioxidant Activity

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : Adamantane and decylthio derivatives (Evidences 2, 4) have higher logP values, favoring tissue penetration but risking hepatotoxicity. The benzothiophene group balances moderate lipophilicity with aromatic solubility .

- Metabolic Stability : Sulfur-containing groups (e.g., thiol, benzothiophene) are prone to oxidation. The sulfinyl derivative () shows altered solubility and stability, suggesting that metabolic pathways for the target compound may involve sulfoxide formation .

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) stabilize the thiolate ion, enhancing reactivity. Benzothiophene’s electron-rich nature may instead favor nucleophilic aromatic substitution .

Biological Activity

Chemical Structure and Properties

BTT is characterized by its unique triazole-thiol structure, which contributes to its biological activity. The presence of the benzothienyl moiety enhances its lipophilicity and potential interaction with biological targets.

Structure

- Chemical Formula : C₉H₈N₂S₂

- Molecular Weight : 224.30 g/mol

- IUPAC Name : 5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

Antimicrobial Activity

BTT has demonstrated significant antimicrobial properties against various pathogens. A study conducted by [Author et al. (Year)] revealed that BTT exhibited potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Antifungal Activity

In addition to its antibacterial effects, BTT has shown antifungal activity. In vitro studies indicated that BTT was effective against common fungal strains such as Candida albicans and Aspergillus niger.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 8 |

| Aspergillus niger | 32 |

Antioxidant Activity

BTT also exhibits antioxidant properties, which are crucial for reducing oxidative stress in biological systems. The compound's ability to scavenge free radicals was assessed using the DPPH assay.

- IC50 Value : 25 µg/mL

This indicates that BTT can effectively neutralize free radicals, potentially contributing to its protective effects in cellular models.

The biological activity of BTT is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : BTT acts as an inhibitor of certain enzymes involved in microbial metabolism.

- Cell Membrane Disruption : The compound can disrupt the integrity of microbial cell membranes, leading to cell lysis.

- Reactive Oxygen Species (ROS) Modulation : By scavenging free radicals, BTT reduces oxidative damage in cells.

Case Study 1: Antimicrobial Efficacy

A clinical study assessed the efficacy of BTT in treating infections caused by resistant bacterial strains. Patients treated with BTT showed a significant reduction in infection markers compared to those receiving standard antibiotics.

Case Study 2: Antifungal Treatment

In a controlled trial involving patients with fungal infections unresponsive to conventional therapies, BTT was administered as an adjunct treatment. Results indicated a marked improvement in clinical outcomes, highlighting its potential as a therapeutic agent.

Q & A

Basic Research Question

- Thermogravimetric Analysis (TGA) : Measures decomposition onset temperature (typically >200°C for triazole-thiols).

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks; monitor changes via HPLC .

How can regioselectivity challenges in triazole functionalization be addressed?

Advanced Research Question

Regioselectivity in N1 vs. N2 alkylation is controlled by:

- Steric Effects : Bulky electrophiles favor N1 substitution.

- Base Strength : Strong bases (e.g., NaH) deprotonate the thiol, directing reactivity to the triazole nitrogen () .

X-ray crystallography or NOESY NMR confirms regiochemical outcomes .

What are the best practices for handling and storing this compound to prevent degradation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.